molecular formula C11H10F3NO3 B5043369 3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol

3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol

Cat. No.: B5043369
M. Wt: 261.20 g/mol
InChI Key: CTZBKVRKFPPKTE-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol” is an isoxazole derivative. Isoxazoles are a class of organic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of a methoxyphenyl group and a trifluoromethyl group could potentially influence the compound’s properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The methoxyphenyl and trifluoromethyl groups could be introduced through various substitution reactions, depending on the specifics of the compound’s structure .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an isoxazole ring substituted with a methoxyphenyl group and a trifluoromethyl group . The exact structure would depend on the positions of these substituents on the ring.


Chemical Reactions Analysis

As an isoxazole derivative, this compound could potentially participate in various chemical reactions. The presence of the methoxyphenyl and trifluoromethyl groups could influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole ring, methoxyphenyl group, and trifluoromethyl group could contribute to properties such as polarity, solubility, and stability .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and possible uses in various fields .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-17-8-4-2-7(3-5-8)9-6-10(16,18-15-9)11(12,13)14/h2-5,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZBKVRKFPPKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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